molecular formula C3F5NO3 B14142876 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- CAS No. 3888-00-4

2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-

Katalognummer: B14142876
CAS-Nummer: 3888-00-4
Molekulargewicht: 193.03 g/mol
InChI-Schlüssel: RZPRKBNUMSYDHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-: is a chemical compound with the molecular formula C3HF5NO3 Pentafluoroacetone . This compound is characterized by the presence of five fluorine atoms and a nitro group attached to a propanone backbone. It is a highly reactive compound and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- typically involves the fluorination of acetone derivatives. One common method is the reaction of acetone with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts is crucial in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals .

Medicine: In medicine, fluorinated compounds are often used in the design of drugs due to their enhanced metabolic stability and bioavailability. 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used in the synthesis of such drugs .

Industry: Industrially, this compound is used in the production of fluorinated polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitro group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct reactivity and properties. This combination makes it particularly valuable in applications requiring high reactivity and stability .

Eigenschaften

CAS-Nummer

3888-00-4

Molekularformel

C3F5NO3

Molekulargewicht

193.03 g/mol

IUPAC-Name

1,1,1,3,3-pentafluoro-3-nitropropan-2-one

InChI

InChI=1S/C3F5NO3/c4-2(5,6)1(10)3(7,8)9(11)12

InChI-Schlüssel

RZPRKBNUMSYDHV-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C([N+](=O)[O-])(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.